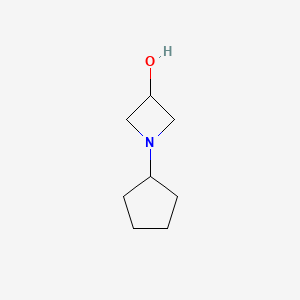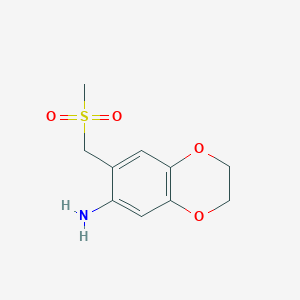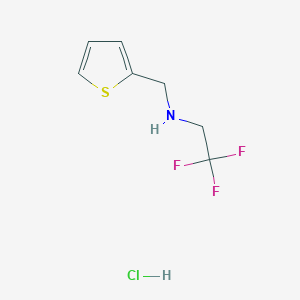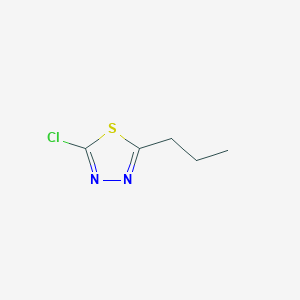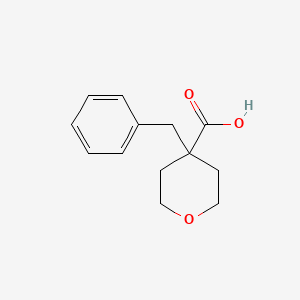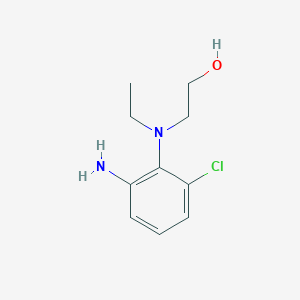
2-(2-Amino-6-chloroethylanilino)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and potential uses or applications.
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Stereochemistry and Synthesis
Diastereoselective Preparation in Cyclophosphamide Derivatives
A study by Yamashita, Usui, Osakabe, & Oshikawa (1997) details the diastereoselective preparation of novel cyclophosphamide derivatives from amino alcohols derived from L-phenylalanine. This process involves stereospecific reactions crucial in bioactivity due to distinct differences between stereoisomers (Yamashita et al., 1997).
Synthesis of Adrenergic Agents
Conde, Fierros, Rodríguez-Franco, & Puig (1998) achieved the resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, by enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound serves as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).
Polymer Synthesis
- Ring-Opening Polymerization for Telechelic and Block Copolymers: A study by Bakkali-Hassani et al. (2018) investigates commercial amino alcohols as direct initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This method facilitates the creation of α-hydroxy-ω-amino telechelics and copolymers, showcasing versatility in polymer synthesis (Bakkali-Hassani et al., 2018).
Molecular Interactions and Structural Studies
Molecular Interaction Studies
Sekhar et al. (2016) conducted a study on the intermolecular interactions between 2-chloroaniline and substituted ethanols, including 2-aminoethanol. This research provides insights into hydrogen bonding and molecular interactions, essential for understanding chemical properties and reactions (Sekhar et al., 2016).
Site-Directed Conjugation in Proteins
Geoghegan & Stroh (1992) explored the oxidation of the 2-amino alcohol structure in proteins for site-directed labeling, a significant advancement in biochemistry and molecular biology (Geoghegan & Stroh, 1992).
Receptor Studies
- Differentiation of Receptors: Lands, Ludueña, & Buzzo (1967) demonstrated that structural modifications of compounds similar to 2-aminoethanol can significantly impact sympathomimetic activity. This finding is crucial for understanding and differentiating β-receptor types (Lands et al., 1967).
Safety And Hazards
This would involve assessing the compound’s toxicity, potential health effects, and safety precautions needed when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or mechanism of action.
For a specific compound, these analyses would require access to experimental data or peer-reviewed scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!
Propriétés
IUPAC Name |
2-(2-amino-6-chloro-N-ethylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZJDPYFRMMNNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
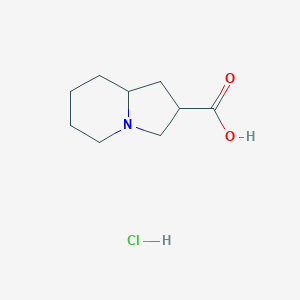
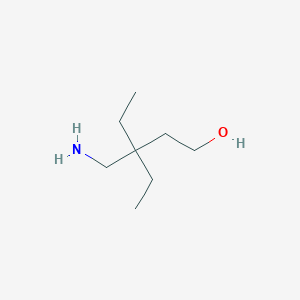
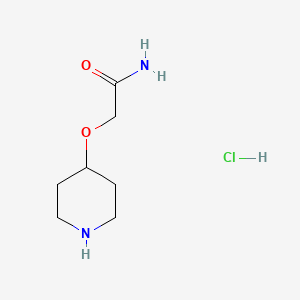
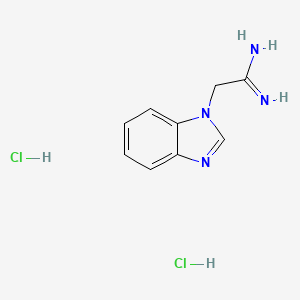
![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
